Ethyl 2-oxo-6-phenyl-4-{[2-(trifluoromethyl)phenyl]amino}cyclohex-3-ene-1-carboxylate
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Overview
Description
Ethyl 2-oxo-6-phenyl-4-{[2-(trifluoromethyl)phenyl]amino}cyclohex-3-ene-1-carboxylate is a complex organic compound that belongs to the class of benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-6-phenyl-4-{[2-(trifluoromethyl)phenyl]amino}cyclohex-3-ene-1-carboxylate typically involves the reaction of substituted aldehydes with ethyl acetoacetate and urea in ethanol, catalyzed by concentrated hydrochloric acid. The reaction mixture is heated to reflux for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-6-phenyl-4-{[2-(trifluoromethyl)phenyl]amino}cyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 2-oxo-6-phenyl-4-{[2-(trifluoromethyl)phenyl]amino}cyclohex-3-ene-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential neuroprotective and anti-inflammatory properties.
Medicine: Explored for its potential use in treating neurodegenerative diseases and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-6-phenyl-4-{[2-(trifluoromethyl)phenyl]amino}cyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway. These actions contribute to its neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Ethyl 2-oxo-6-phenyl-4-{[2-(trifluoromethyl)phenyl]amino}cyclohex-3-ene-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound also exhibits a wide spectrum of biological activities and is used in similar applications.
2-Methyl-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-5-thiazolyl: Known for its role in regulating central inflammation and controlling brain inflammation processes.
This compound stands out due to its unique trifluoromethyl group, which enhances its biological activity and stability .
Properties
Molecular Formula |
C22H20F3NO3 |
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Molecular Weight |
403.4 g/mol |
IUPAC Name |
ethyl 2-oxo-6-phenyl-4-[2-(trifluoromethyl)anilino]cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C22H20F3NO3/c1-2-29-21(28)20-16(14-8-4-3-5-9-14)12-15(13-19(20)27)26-18-11-7-6-10-17(18)22(23,24)25/h3-11,13,16,20,26H,2,12H2,1H3 |
InChI Key |
SKBWNLSKIXYEJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)NC2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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